

IUPAC name for 1-Ethyl-3,5-difluorobenzene

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Compound of Interest

Compound Name: **1-Ethyl-3,5-difluorobenzene**

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An In-depth Technical Guide to **1-Ethyl-3,5-difluorobenzene**

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-3,5-difluorobenzene is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique substitution pattern, featuring an ethyl group and two meta-oriented fluorine atoms, imparts desirable physicochemical properties to parent molecules, including enhanced metabolic stability, increased lipophilicity, and improved biological activity. This technical guide provides a comprehensive overview of **1-Ethyl-3,5-difluorobenzene**, including its chemical and physical properties, established and potential synthetic protocols, and its applications as a key building block in the development of novel therapeutics and other advanced materials. Particular attention is given to its role as a synthetic intermediate and the potential for its derivatives to interact with biological signaling pathways.

Chemical and Physical Properties

1-Ethyl-3,5-difluorobenzene, with the IUPAC name **1-Ethyl-3,5-difluorobenzene**, is a colorless to nearly colorless liquid.^[1] The strategic placement of two fluorine atoms on the benzene ring significantly influences its electronic properties and reactivity. The physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

Property	Value	Reference
IUPAC Name	1-Ethyl-3,5-difluorobenzene	[2]
CAS Number	117358-52-8	[1][2][3]
Molecular Formula	C ₈ H ₈ F ₂	[1][2][3]
Molecular Weight	142.15 g/mol	[1][2]
Appearance	Colorless to almost colorless clear liquid	[1]
Density	1.1 ± 0.1 g/cm ³	[4]
Boiling Point	127.5 ± 20.0 °C at 760 mmHg	[4]
Flash Point	21.6 ± 9.6 °C	[4]
Refractive Index	1.460	[4]
LogP	3.35	[4]
InChIKey	PFINYKRPUCJCMCT-UHFFFAOYSA-N	[4]
SMILES	CCc1cc(F)cc(F)c1	[4]

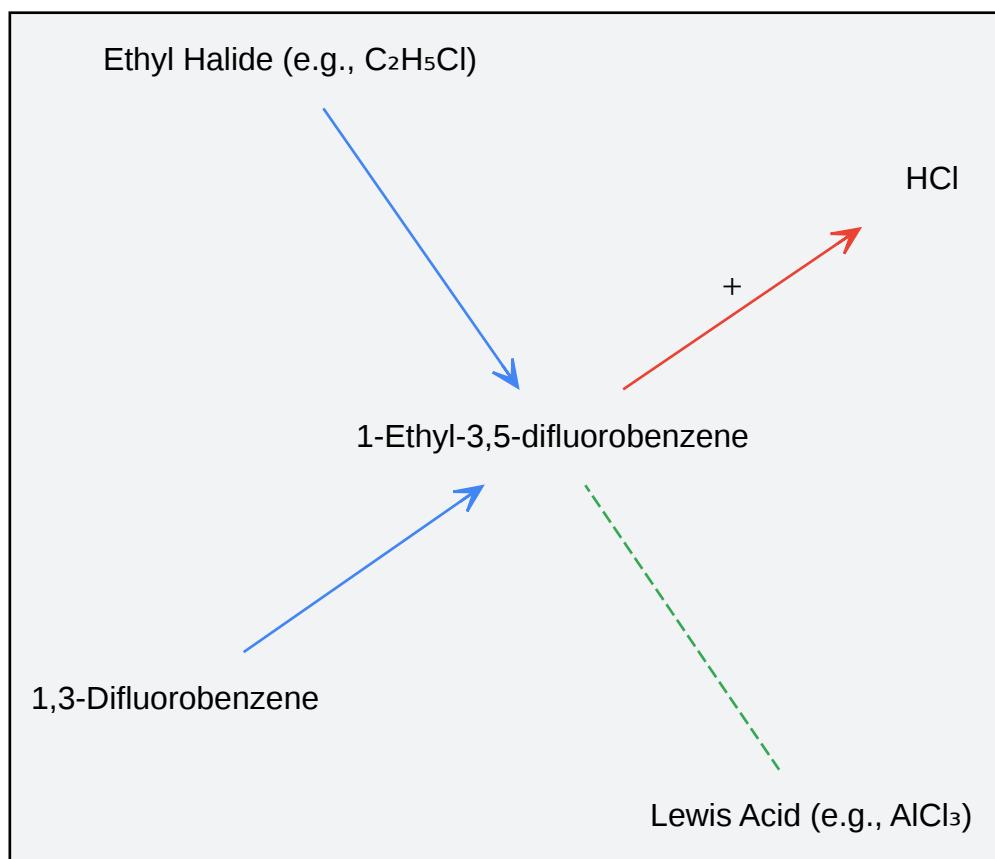
Synthesis and Experimental Protocols

The synthesis of **1-Ethyl-3,5-difluorobenzene** can be approached through several strategic routes, primarily involving the introduction of an ethyl group onto a pre-existing 1,3-difluorobenzene scaffold or the modification of a related difluorinated compound. Below are detailed potential experimental protocols for its preparation.

Friedel-Crafts Alkylation of 1,3-Difluorobenzene

The Friedel-Crafts alkylation is a classic method for attaching alkyl substituents to an aromatic ring.[5][6][7][8] In the case of 1,3-difluorobenzene, the fluorine atoms act as deactivating groups but direct incoming electrophiles to the ortho and para positions. The 4-position is the most activated site for electrophilic attack.[9]

Reaction Scheme:



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Figure 1: Friedel-Crafts Alkylation of 1,3-Difluorobenzene.

Experimental Protocol:

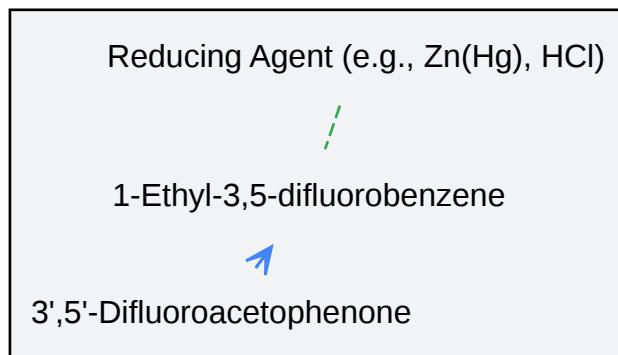
- To a stirred solution of anhydrous aluminum chloride (AlCl_3) in a suitable inert solvent (e.g., carbon disulfide or nitrobenzene) under a nitrogen atmosphere, add 1,3-difluorobenzene.
- Cool the mixture in an ice bath.
- Slowly add ethyl chloride (or another suitable ethylating agent) to the reaction mixture.
- After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by gas chromatography (GC) or thin-layer chromatography (TLC).

- Upon completion, carefully quench the reaction by pouring it over crushed ice and hydrochloric acid.
- Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by fractional distillation to yield **1-Ethyl-3,5-difluorobenzene**.

Reduction of 3',5'-Difluoroacetophenone

An alternative route involves the reduction of the ketone functionality of 3',5'-Difluoroacetophenone.^[10] This method can be advantageous as it avoids the potential for polyalkylation and rearrangement reactions sometimes observed in Friedel-Crafts alkylations. Common reduction methods include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base).

Reaction Scheme:



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Figure 2: Reduction of 3',5'-Difluoroacetophenone.

Experimental Protocol (Clemmensen Reduction):

- Prepare amalgamated zinc by stirring zinc dust with a dilute solution of mercuric chloride.
- Decant the aqueous solution and add concentrated hydrochloric acid, water, and toluene to the amalgamated zinc.

- Add 3',5'-Difluoroacetophenone to the mixture.
- Heat the reaction mixture to reflux with vigorous stirring for several hours. Add additional portions of concentrated hydrochloric acid at regular intervals to maintain the reaction.
- Monitor the reaction by TLC or GC until the starting material is consumed.
- Cool the reaction mixture to room temperature and separate the organic layer.
- Extract the aqueous layer with toluene.
- Combine the organic layers, wash with sodium bicarbonate solution and water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by fractional distillation.

Applications in Drug Discovery and Development

The incorporation of the 1-ethyl-3,5-difluorophenyl moiety into drug candidates is a strategic approach to enhance their pharmacological properties. The fluorine atoms can increase metabolic stability by blocking sites of oxidative metabolism and can also modulate the pKa of nearby functional groups, influencing binding affinity to biological targets.^{[1][11]} This compound serves as a versatile building block in the synthesis of more complex molecules.^{[1][11]}

Role as a Synthetic Intermediate

1-Ethyl-3,5-difluorobenzene is a key intermediate in the synthesis of various organic molecules for pharmaceutical and agrochemical applications.^{[1][11]} Its chemical stability and reactivity make it suitable for a range of chemical transformations, including electrophilic and nucleophilic aromatic substitution reactions.^{[1][11]}

Potential in Suzuki-Miyaura Cross-Coupling Reactions

While specific examples are not prevalent in the literature, a bromo- or iodo- derivative of **1-Ethyl-3,5-difluorobenzene** would be an excellent candidate for Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

Hypothetical Experimental Workflow for Suzuki-Miyaura Coupling:



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Figure 3: General Workflow for a Suzuki-Miyaura Coupling Reaction.

Spectroscopic Data (Predicted)

While experimental spectra for **1-Ethyl-3,5-difluorobenzene** are not readily available in public databases, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

- **¹H NMR:** The proton NMR spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group. The aromatic region would display signals corresponding to the three protons on the benzene ring, with splitting patterns influenced by both proton-proton and proton-fluorine coupling.
- **¹³C NMR:** The carbon NMR spectrum would show distinct signals for the two carbons of the ethyl group and the six carbons of the difluorinated benzene ring. The carbon atoms directly bonded to fluorine would exhibit large one-bond carbon-fluorine coupling constants.
- **FT-IR:** The infrared spectrum would be characterized by C-H stretching vibrations of the aromatic ring and the ethyl group, C=C stretching of the aromatic ring, and strong C-F stretching bands.
- **Mass Spectrometry:** The mass spectrum under electron ionization would likely show a prominent molecular ion peak. Common fragmentation patterns for ethylbenzenes include the loss of a methyl radical (M-15) to form a stable benzylic cation, which would be the base peak, and the loss of an ethyl radical (M-29).

Conclusion

1-Ethyl-3,5-difluorobenzene is a valuable and versatile building block for the synthesis of complex organic molecules with applications in drug discovery, agrochemicals, and materials

science. Its synthesis can be achieved through established organic transformations, and its unique electronic and steric properties make it an attractive component for the design of new chemical entities with improved pharmacological profiles. Further research into the applications of this compound and its derivatives is warranted to fully explore its potential in various scientific disciplines.

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References

- 1. mdg.bike [mdg.bike]
- 2. m.youtube.com [m.youtube.com]
- 3. omniaracing.net [omniaracing.net]
- 4. quora.com [quora.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. mt.com [mt.com]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. nbino.com [nbino.com]
- 11. chemimpex.com [chemimpex.com]
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